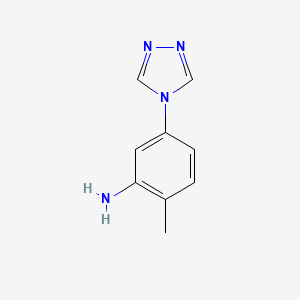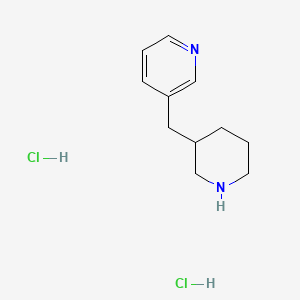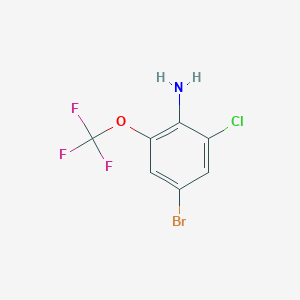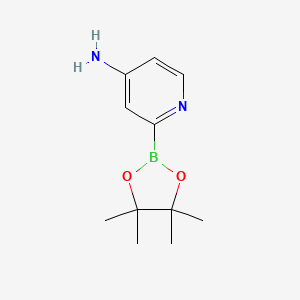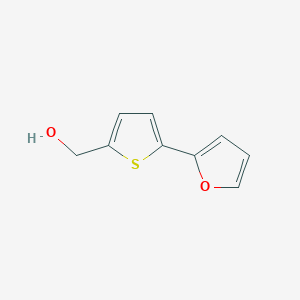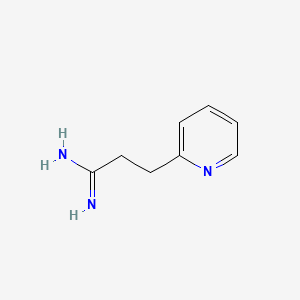![molecular formula C16H24BNO4S2 B1602706 4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine CAS No. 864754-37-0](/img/structure/B1602706.png)
4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine
Vue d'ensemble
Description
The compound is a derivative of tetramethyl-[1,3,2]dioxaborolan-2-yl, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The tetramethyl-[1,3,2]dioxaborolan-2-yl group has a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring. This structure is often used in organic synthesis due to its stability and reactivity .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester reacts with a halide or pseudohalide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure. For example, a similar compound, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, and a boiling point of 130°C/20mmHg .Applications De Recherche Scientifique
Mutagenicity and Toxicokinetic Studies
4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-thiomorpholine has been evaluated in vivo for mutagenicity testing, specifically in toxicokinetic studies, Pig-a assay, and Comet assay results. These studies are crucial for understanding the compound's DNA interaction and potential mutagenic effects, serving as a basis for further toxicological evaluations (Masuda-Herrera et al., 2020).
Antimicrobial Activities
The compound's derivatives have been synthesized and studied for their antibacterial activities. These studies focus on the design and synthesis of new derivatives that exhibit potent antibacterial effects against various bacterial strains, including resistant strains. Such research is pivotal in the ongoing search for new antibacterial agents capable of combating antibiotic resistance (Kardile & Kalyane, 2010).
Fluorescent Probes for Zn2+
The compound has also been utilized in the design and synthesis of fluorescent probes for Zn2+. These probes are vital for biological and chemical sensing applications, allowing researchers to detect and quantify Zn2+ ions in various environments. The development of such probes contributes to our understanding of zinc's role in biological systems and its environmental impact (Aoki et al., 2008).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of molecules containing the 4-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-thiomorpholine moiety. These studies provide valuable insights into the chemical properties, crystal structures, and potential applications of such compounds in various fields, including material science and pharmacology (Mamatha S.V et al., 2019).
Anticancer Agents
Compounds incorporating the 4-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-thiomorpholine structure have been explored as potential anticancer agents. These studies aim to develop new therapeutic agents by synthesizing and evaluating the anticancer activity of novel derivatives, providing a foundation for future drug development efforts (Redda et al., 2010).
Safety And Hazards
Orientations Futures
The use of boronic esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new reactions involving these compounds, improving the efficiency of existing reactions, or exploring their use in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S2/c1-15(2)16(3,4)22-17(21-15)13-6-5-7-14(12-13)24(19,20)18-8-10-23-11-9-18/h5-7,12H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQWSRKDPDXSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590105 | |
| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine | |
CAS RN |
864754-37-0 | |
| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



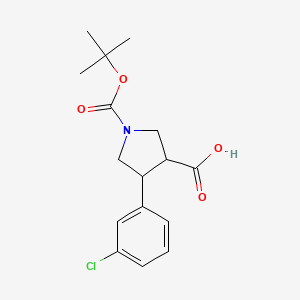
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)
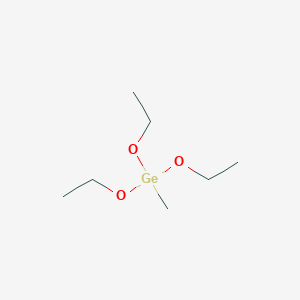
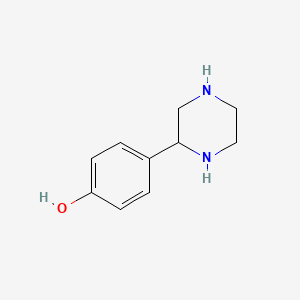
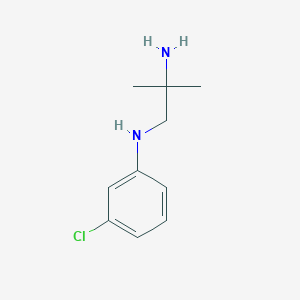
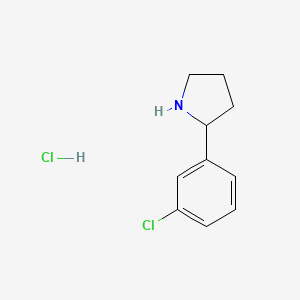
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1602636.png)
![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)
